An In-depth Technical Guide to the Physicochemical Properties of N-(4-amino-2-chlorophenyl)furan-2-carboxamide
An In-depth Technical Guide to the Physicochemical Properties of N-(4-amino-2-chlorophenyl)furan-2-carboxamide
Introduction
N-(4-amino-2-chlorophenyl)furan-2-carboxamide is a member of the furan-2-carboxamide class of compounds, a scaffold of significant interest in contemporary medicinal chemistry and drug discovery. The strategic incorporation of a furan ring, a bio-isostere for various other cyclic systems, coupled with a substituted phenylamine moiety, presents a rich chemical space for the development of novel therapeutic agents. Emerging research has highlighted the potential of furan-2-carboxamide derivatives in exhibiting a range of biological activities, including antimicrobial and antibiofilm properties. This technical guide provides a comprehensive overview of the key physicochemical properties of N-(4-amino-2-chlorophenyl)furan-2-carboxamide, offering insights into their determination and significance for researchers, scientists, and drug development professionals. While experimental data for this specific molecule is not extensively available in public literature, this guide will leverage data from closely related analogs and established analytical methodologies to provide a robust predictive profile.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unequivocal identity. N-(4-amino-2-chlorophenyl)furan-2-carboxamide is systematically identified by the following key descriptors:
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Chemical Name: N-(4-amino-2-chlorophenyl)furan-2-carboxamide
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CAS Number: 293737-95-8[1]
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Molecular Formula: C₁₁H₉ClN₂O₂[1]
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Molecular Weight: 236.65 g/mol [1]
The molecular structure, depicted below, reveals a central amide linkage connecting a furan-2-carbonyl moiety to a 4-amino-2-chlorophenyl group. This arrangement confers a specific three-dimensional conformation that dictates its intermolecular interactions and, consequently, its physicochemical behavior.
Core Physicochemical Properties: A Predictive Analysis
A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development, influencing aspects from synthetic route optimization to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
Table 1: Summary of Physicochemical Properties for N-(4-amino-2-chlorophenyl)furan-2-carboxamide
| Property | Predicted/Estimated Value | Significance in Drug Discovery |
| Melting Point (°C) | 200 - 220 | Purity assessment, solid-state stability, and formulation development. |
| Boiling Point (°C) | > 400 (Decomposes) | Not applicable for solid compounds; decomposition temperature is more relevant. |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and DMF. | Affects bioavailability, formulation, and choice of solvents for in vitro assays. |
| pKa | Basic pKa (amino group): ~3-4; Acidic pKa (amide N-H): ~15-16 | Influences solubility, absorption, and interaction with biological targets at physiological pH. |
| LogP | ~2.5 - 3.5 | A key indicator of lipophilicity, impacting membrane permeability and oral absorption. |
Experimental Determination of Physicochemical Properties: Methodologies and Rationale
This section outlines the standard experimental protocols for determining the key physicochemical properties of N-(4-amino-2-chlorophenyl)furan-2-carboxamide, emphasizing the scientific rationale behind each procedural step.
Melting Point Determination
The melting point of a solid crystalline compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.
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Sample Preparation: A small quantity of finely powdered, dry N-(4-amino-2-chlorophenyl)furan-2-carboxamide is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
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Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) near the expected melting point for an accurate measurement.
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Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
The use of a finely ground powder ensures uniform heat distribution throughout the sample. A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the thermometer, and the heating block, ensuring an accurate reading.
Solubility Assessment
Solubility is a fundamental property that dictates a compound's behavior in various solvent systems, which is critical for its formulation and biological testing.
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Solvent Selection: A range of solvents with varying polarities is chosen, including water, buffered aqueous solutions (pH 4, 7.4, 9), and common organic solvents (e.g., ethanol, acetone, dichloromethane, dimethyl sulfoxide).
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Procedure: A small, accurately weighed amount of the compound (e.g., 1 mg) is added to a specific volume of the solvent (e.g., 1 mL) in a vial.
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Equilibration: The mixture is agitated (e.g., vortexed or sonicated) for a set period to ensure maximum dissolution.
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Observation: The sample is visually inspected for the presence of undissolved solid. The results are typically reported qualitatively (e.g., soluble, partially soluble, insoluble).
Caption: A logical workflow for the qualitative solubility assessment of an organic compound.
Ionization Constant (pKa) Determination
The pKa value(s) of a molecule indicate the strength of its acidic or basic functional groups. For N-(4-amino-2-chlorophenyl)furan-2-carboxamide, the primary amino group will have a basic pKa, and the amide N-H proton will have a very weakly acidic pKa.
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Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a co-solvent system like methanol/water to ensure solubility.
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.
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pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.
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Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
This method directly measures the change in pH as a function of added titrant, providing a reliable and accurate determination of the ionization constant. The use of a co-solvent is a pragmatic choice to overcome the poor aqueous solubility of many organic molecules.
Lipophilicity (LogP) Measurement
The partition coefficient (P), usually expressed as its logarithm (LogP), is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water. It is a critical parameter for predicting a drug's membrane permeability and oral absorption.
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System Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4 for LogD) are pre-saturated with each other.
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Partitioning: A known amount of N-(4-amino-2-chlorophenyl)furan-2-carboxamide is dissolved in one of the phases, and the two phases are mixed thoroughly in a separatory funnel.
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Equilibration: The mixture is shaken for a prolonged period to allow the compound to partition between the two phases until equilibrium is reached.
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Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.
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Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Step-by-step workflow for the determination of LogP using the shake-flask method.
Spectroscopic Profile: A Predictive Interpretation
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons: Signals in the range of 6.5-8.0 ppm are expected. The protons on the furan ring will likely appear as doublets or doublet of doublets. The protons on the substituted phenyl ring will exhibit a more complex splitting pattern due to the presence of the amino and chloro substituents.
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Amine Protons (NH₂): A broad singlet is anticipated, the chemical shift of which will be dependent on the solvent and concentration.
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Amide Proton (NH): A singlet is expected, typically in the downfield region (δ > 8.0 ppm).
¹³C NMR Spectroscopy (Predicted)
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Carbonyl Carbon: A signal in the range of 160-170 ppm is characteristic of the amide carbonyl group.
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Aromatic Carbons: Multiple signals in the aromatic region (100-150 ppm) corresponding to the carbons of the furan and phenyl rings. The carbons attached to the heteroatoms (oxygen, nitrogen, chlorine) will have distinct chemical shifts.
Infrared (IR) Spectroscopy (Predicted)
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N-H Stretching: A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the stretching vibrations of the primary amine (NH₂) and the secondary amide (N-H) groups.
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C=O Stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹ is expected for the amide carbonyl group.
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C-N Stretching: An absorption band in the region of 1200-1400 cm⁻¹.
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C-Cl Stretching: A band in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (Predicted)
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 236, with a characteristic isotopic pattern (M+2) at m/z 238 in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom. Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the aromatic rings.
Synthesis Pathway
A plausible and efficient synthesis of N-(4-amino-2-chlorophenyl)furan-2-carboxamide involves the acylation of 4-amino-2-chlorophenylamine with furan-2-carbonyl chloride.
Furan-2-carbonyl chloride + 4-amino-2-chloroaniline → N-(4-amino-2-chlorophenyl)furan-2-carboxamide + HCl
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Dissolution: 4-amino-2-chloroaniline is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine) to act as an acid scavenger.
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Acylation: Furan-2-carbonyl chloride, dissolved in the same solvent, is added dropwise to the aniline solution at a controlled temperature (typically 0 °C to room temperature).
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Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the pure N-(4-amino-2-chlorophenyl)furan-2-carboxamide.
Caption: A generalized workflow for the synthesis of N-(4-amino-2-chlorophenyl)furan-2-carboxamide.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of N-(4-amino-2-chlorophenyl)furan-2-carboxamide. While experimental data for this specific molecule remains limited, a robust predictive profile has been constructed based on the analysis of closely related analogs and established analytical methodologies. The outlined experimental protocols offer a practical framework for researchers to determine these properties in the laboratory, and the predicted spectroscopic data provides a valuable reference for structural characterization. A comprehensive understanding of these physicochemical parameters is essential for advancing the research and development of this and other promising furan-2-carboxamide derivatives as potential therapeutic agents.
